molecular formula C13H11ClN2O4 B13498664 rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13498664
M. Wt: 294.69 g/mol
InChI Key: SIPMQZFVMNEOFU-PTZCXBDSSA-N
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Description

rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro and nitro group, making it a valuable scaffold for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactionsCommon reagents used include chlorinating agents like thionyl chloride and nitrating agents such as nitric acid .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amino derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .

Scientific Research Applications

rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of alkaline phosphatases by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to various biological effects, including modulation of cellular processes and potential therapeutic benefits .

Properties

Molecular Formula

C13H11ClN2O4

Molecular Weight

294.69 g/mol

IUPAC Name

(3aS,4R,9bR)-6-chloro-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H11ClN2O4/c14-8-4-5-9(16(19)20)10-6-2-1-3-7(6)11(13(17)18)15-12(8)10/h1-2,4-7,11,15H,3H2,(H,17,18)/t6-,7+,11-/m1/s1

InChI Key

SIPMQZFVMNEOFU-PTZCXBDSSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C(C=CC(=C23)[N+](=O)[O-])Cl)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

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